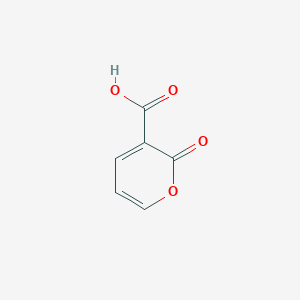

2-oxo-2H-pyran-3-carboxylic acid

説明

Structure

3D Structure

特性

IUPAC Name |

2-oxopyran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O4/c7-5(8)4-2-1-3-10-6(4)9/h1-3H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZLDUSDULLYAGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=O)C(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70356041 | |

| Record name | 2-oxo-2H-pyran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3040-20-8 | |

| Record name | 2-oxo-2H-pyran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Oxo 2h Pyran 3 Carboxylic Acid and Its Derivatives

Classical and Conventional Synthesis Protocols

Traditional methods for synthesizing the pyranone ring often rely on well-established condensation and cyclization reactions. These protocols are valued for their reliability and the ready availability of starting materials.

The Knoevenagel condensation is a cornerstone in the synthesis of pyran derivatives. wikipedia.org This reaction typically involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.org In the context of pyranone synthesis, it is often the initial step in a domino or multicomponent reaction sequence. nih.gov The reaction is generally catalyzed by a weak base, such as an amine like piperidine (B6355638). wikipedia.org

The mechanism for pyran synthesis via Knoevenagel condensation often proceeds through the formation of an intermediate, such as an α,β-unsaturated ketone, which then undergoes a subsequent Michael addition and cyclization to form the pyran ring. nih.gov A relevant variant is the Doebner modification, which utilizes a compound with a carboxylic acid group, like malonic acid, as the active methylene (B1212753) component. organic-chemistry.org This modification can be particularly useful for introducing the carboxylic acid moiety at the 3-position of the pyranone ring, sometimes accompanied by decarboxylation depending on the reaction conditions. wikipedia.orgorganic-chemistry.org For example, the Knoevenagel condensation of a 4-substituted salicylaldehyde (B1680747) with diethyl malonate, followed by hydrolysis, is a known method for preparing coumarin-3-carboxylic acids, which are structurally related to the target molecule. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product Type | Ref |

| Aldehyde/Ketone | Active Methylene Compound (e.g., malonic acid, diethyl malonate) | Weak Base (e.g., piperidine, pyridine) | α,β-unsaturated acid/ester | wikipedia.orgorganic-chemistry.org |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine/Ethanol | Enone | wikipedia.org |

| Acrolein | Malonic acid | Pyridine | trans-2,4-Pentadienoic acid | wikipedia.org |

| 4-Substituted Salicylaldehyde | Diethyl Malonate | Piperidine/Ethanol | 2-Oxo-2H-chromene-3-carboxylic acid derivative | researchgate.net |

This table provides illustrative examples of Knoevenagel condensation reactions leading to precursors or analogs of pyranone structures.

Direct cyclization reactions are fundamental to forming the heterocyclic core of 2-oxo-2H-pyran-3-carboxylic acid. A prominent strategy involves the intramolecular lactonization of specifically substituted open-chain precursors. The synthesis of 2-pyrones can be effectively achieved through the cyclization of enynoic acids. nih.gov The regioselectivity of the cyclization, particularly the choice between a 5-exo-dig and a 6-endo-dig pathway, is a critical factor that can be controlled by the choice of catalyst and reaction conditions. nih.gov

For instance, (Z)-5-alkyl-2-en-4-ynoic acids can undergo cyclization to yield 6-alkyl-2H-pyran-2-ones. nih.gov Furthermore, gold-catalyzed reactions of propiolic acids can initiate a cascade that begins with the addition of a carboxylic acid, followed by activation by the gold catalyst and a 6-endo-dig cyclization to furnish 4-hydroxy-2-pyrones. nih.gov Another approach involves the tin(IV) chloride-promoted glycosylation and rearrangement of glycal derivatives to produce optically active 2-alkoxy-2H-pyran-3(6H)-ones. nih.gov

| Precursor | Catalyst/Reagent | Key Transformation | Product | Ref |

| (Z)-5-Alkyl-2-en-4-ynoic acids | - | Intramolecular Lactonization | 6-Alkyl-2H-pyran-2-ones | nih.gov |

| Propiolic acids | Gold(I) catalyst | 6-endo-dig Cyclization | 4-Hydroxy-2-pyrones | nih.gov |

| 2-Acetoxy-3,4-di-O-acetyl-D-xylal | Tin(IV) chloride | Glycosylation and Rearrangement | 2-Alkoxy-2H-pyran-3(6H)-ones | nih.gov |

| Bisallenones/Bisalkynones | KOH or Na2S | Base-mediated Annulation | Fused-pyran derivatives | rsc.org |

This table summarizes key cyclization strategies for forming the pyranone core.

Multi-component reactions (MCRs) have emerged as powerful and efficient tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more reactants. researchgate.net These reactions are highly valued for their atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds. nih.govnanobioletters.com The synthesis of pyran derivatives, particularly 4H-pyrans, is a well-established application of MCRs. nih.govresearchgate.net

A typical MCR for pyran synthesis involves the one-pot condensation of an aldehyde, an active methylene compound (such as malononitrile), and a β-dicarbonyl compound (like ethyl acetoacetate (B1235776) or dimedone). nih.govnanobioletters.com The reaction mechanism usually initiates with a Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the β-dicarbonyl enolate and a final intramolecular cyclization. nih.gov A wide array of catalysts have been developed to promote these reactions, including basic catalysts like piperidine and morpholine, as well as various heterogeneous and nanocatalysts, often under green reaction conditions such as in aqueous media or solvent-free systems. nih.govresearchgate.netnanobioletters.com

| Aldehyde | Active Methylene Compound | β-Dicarbonyl Compound | Catalyst/Conditions | Product Type | Ref |

| Aromatic Aldehydes | Malononitrile | Ethyl Acetoacetate | KOH loaded CaO/Solvent-free | 2-Amino-3-cyano-4H-pyran | researchgate.net |

| Substituted Benzaldehyde | Malononitrile | Ethyl Acetoacetate | Morpholine/Ultrasound/Water | Ethyl 6-amino-5-cyano-4-phenyl-4H-pyran-3-carboxylate | nanobioletters.com |

| Aromatic Aldehydes | Malononitrile | Dimedone | Fe3O4/Xanthan Gum/Ethanol | 2-Amino-3-cyano-4H-pyran analogue | nih.gov |

| Aromatic Aldehydes | Malononitrile | Hydrazine (B178648) Hydrate, Ethyl Acetoacetate | Nano SiO2/Water | Dihydropyrano[2,3-c]pyrazole | nih.gov |

This table showcases the versatility of multi-component reactions in synthesizing diverse pyran derivatives.

Advanced and Catalytic Approaches in this compound Synthesis

Recent advances in catalysis have opened new avenues for the synthesis of pyranones, offering improved stereoselectivity, milder reaction conditions, and access to novel structural motifs.

N-Heterocyclic carbenes (NHCs) have become powerful organocatalysts for a variety of organic transformations. nih.govscripps.edu In the synthesis of pyranones, NHCs are particularly effective in catalyzing the formation of 3,4-dihydropyran-2-one systems. nih.gov The catalytic cycle typically involves the reaction of the NHC with an aldehyde to form a Breslow intermediate or an acyl anion equivalent, which then participates in annulation reactions. nih.gov

NHC-catalyzed reactions can generate α,β-unsaturated acyl imidazoliums from α,β-unsaturated enol esters or acid fluorides. acs.org These reactive intermediates can then undergo a Michael addition-acylation sequence with enolates to afford a range of dihydropyranones. acs.org A significant advantage of NHC catalysis is the potential for enantioselectivity through the use of chiral NHCs, enabling the synthesis of optically active dihydropyranone derivatives. acs.orgrwth-aachen.de These methods often feature broad substrate scope and high stereoselectivity. nih.gov

| Substrate 1 | Substrate 2 | Catalyst Type | Key Intermediate | Product | Ref |

| Enals | Tropones | NHC | Homoenolate | Dihydropyran-2-one | nih.gov |

| α,β-Unsaturated enol esters | Enolates | Chiral NHC | Acyl imidazolium | Enantiomerically enriched dihydropyranones | acs.org |

| Enals | Enones | NHC (oxidative) | Azolium-enolate | Tetrasubstituted tetralines | nih.gov |

| Formylcyclopropane | Alkylideneoxindole | NHC | - | Tricyclic dihydropyranone | nih.gov |

This table highlights the application of NHC catalysis in the synthesis of dihydropyranone systems.

Photoredox catalysis has emerged as a transformative technology in organic synthesis, using visible light to facilitate a wide array of chemical reactions under exceptionally mild conditions. usp.bryoutube.com This approach relies on a photocatalyst, typically a transition metal complex or an organic dye, which upon light absorption, can engage in single-electron transfer (SET) processes with organic substrates. usp.br This generates reactive radical intermediates that can participate in bond-forming reactions that are often difficult to achieve through traditional thermal methods. youtube.com

The power of photoredox catalysis lies in its ability to be merged with other catalytic paradigms, such as organocatalysis and transition metal catalysis, to unlock novel reactivity. youtube.com While specific examples detailing the synthesis of this compound using photoredox catalysis are still emerging, the general principles have been widely applied to the formation of C-C and C-heteroatom bonds necessary for constructing such heterocyclic systems. youtube.com The generation of radicals from carboxylic acids or their derivatives via photoredox-mediated decarboxylation is a well-known strategy that could potentially be adapted for the synthesis of pyranone structures. The continuous development in this field, particularly in generating potent photo-reductants or -oxidants, holds promise for future applications in the synthesis of complex heterocyclic molecules like this compound. youtube.com

| Catalysis Type | Principle | Reactive Intermediate | Potential Application | Ref |

| Photoredox Catalysis | Single Electron Transfer (SET) initiated by visible light | Radicals, Radical ions | C-C and C-Heteroatom bond formation | usp.bryoutube.com |

| Metallaphotoredox | Merger of photoredox and transition metal catalysis | Organometallic species, Radicals | Cross-coupling reactions | youtube.com |

| Electron-Primed Photoredox | Generation of a potent reductant via photoexcitation of a catalyst radical anion | Catalyst radical anion | Reduction of challenging substrates | youtube.com |

This table provides an overview of the principles of photoredox catalysis and its potential relevance to pyranone synthesis.

Transition Metal-Catalyzed Coupling and Annulation Reactions (e.g., Pd- and Cu-catalyzed methods)

Transition metal catalysis has emerged as a powerful tool for the construction of the 2-pyrone ring system, offering high efficiency and functional group tolerance. Palladium (Pd) and copper (Cu) catalysts have been extensively employed in coupling and annulation reactions to afford this compound derivatives.

Palladium-catalyzed reactions represent a versatile approach to this heterocyclic scaffold. One notable strategy is the oxidative annulation of acrylic acid and its derivatives with alkynes. nih.govacs.org This method allows for the direct formation of the pyrone ring with high regioselectivity. For instance, various internal alkynes can smoothly react with acrylic acid in the presence of a palladium catalyst and an oxidant, such as O2, to yield the corresponding α-pyrones in good to excellent yields. acs.org The use of molecular oxygen as the terminal oxidant is particularly advantageous from a green chemistry perspective, as it produces water as the only byproduct. nih.gov

Another significant palladium-catalyzed method involves a two-step sequence initiated by a Sonogashira coupling reaction. This is followed by an electrophilic cyclization to form the 2-pyrone ring. nih.govmdpi.com This strategy has been successfully applied to the synthesis of a variety of substituted 2-pyrones. Furthermore, palladium-catalyzed carbonylative cross-coupling reactions have been developed, providing another route to functionalized 2-pyrones. nih.govmdpi.com

Copper-catalyzed reactions also play a crucial role in the synthesis of this compound derivatives. A notable example is the copper-powder-catalyzed coupling and cyclization of β-bromo-α,β-unsaturated carboxylic acids with 1,3-diketones. This reaction, often facilitated by microwave irradiation, provides a rapid and efficient pathway to highly substituted 2H-pyran-2-ones in good to high yields.

| Catalyst/Method | Reactants | Product Type | Yield | Ref. |

| Palladium-catalyzed oxidative annulation | Acrylic acid and internal alkynes | α-Pyrones | Good | acs.org |

| Palladium-catalyzed Sonogashira coupling | (Z)-2-alken-4-ynoates | 2-Pyrones | - | nih.gov |

| Palladium-catalyzed carbonylative cross-coupling | 4-chloro-2,3-disubstituted-2-cyclobutenones and organotin reagents | 2,3,6-trisubstituted-2-pyrones | - | mdpi.com |

| Copper-powder-catalyzed coupling/cyclization | β-bromo-α,β-unsaturated carboxylic acids and 1,3-diketones | 2H-Pyran-2-ones | Good | |

| Copper-catalyzed annulation | Diazo esters and propargyl amines | 2,5-dihydropyrroles (related heterocycles) | - | rsc.org |

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound and its derivatives is a growing area of research. This focus aims to reduce the environmental impact of chemical processes by utilizing safer solvents, renewable starting materials, and promoting catalyst reusability.

On-Water and Aqueous Media Reaction Conditions

The use of water as a reaction solvent is a cornerstone of green chemistry, offering significant environmental and safety benefits over traditional organic solvents. The synthesis of 2-pyrone derivatives in aqueous media has been successfully demonstrated, particularly in the context of utilizing biomass-derived starting materials. For instance, the synthesis of 3-hydroxy-2-pyrones from aldaric acids can be efficiently carried out in water. researchgate.net This approach not only avoids the use of volatile organic compounds but can also influence reaction rates and selectivities. Furthermore, catalyst-free multicomponent reactions for the synthesis of pyran derivatives have been reported in water, highlighting the potential for highly sustainable synthetic protocols.

Solvent-Free Synthetic Methodologies

Solvent-free, or neat, reaction conditions represent an ideal green chemistry approach by completely eliminating the need for a solvent. This often leads to reduced waste, simplified work-up procedures, and can sometimes result in faster reaction times and higher yields. The synthesis of pyranopyrazole derivatives, a related class of fused pyrans, has been achieved with excellent yields under solvent-free conditions at elevated temperatures. nih.gov In some cases, the use of a recyclable nanocatalyst can facilitate these solvent-free transformations, further enhancing the green credentials of the synthesis. nih.gov

| Reaction Type | Substrates | Catalyst/Conditions | Product | Yield | Ref. |

| Four-component reaction | Ethyl acetoacetate, hydrazine hydrate, aromatic aldehydes, (thio)barbituric acid | Aqueous ethanol, 80 °C, catalyst-free | 4-Aryl-pyrazolo dntb.gov.uanih.govpyrano[2,3-d]pyrimidines | 90-97% | organic-chemistry.org |

| Multicomponent reaction | Hydrazine hydrate, ethyl acetoacetate, malononitrile, substituted aldehydes | Yttrium iron garnet nanocatalyst, 80 °C, solvent-free | Pyranopyrazoles | High | nih.gov |

Utilization of Renewable Biomass Feedstocks (e.g., C6 Aldaric Acids, Mucic Acid, Glucaric Acid)

The transition from petrochemical-based feedstocks to renewable biomass is a critical aspect of sustainable chemistry. C6 aldaric acids, such as mucic acid (galactaric acid) and glucaric acid, which can be derived from the oxidation of common sugars, have emerged as valuable renewable starting materials for the synthesis of 2-pyrone derivatives. researchgate.net Specifically, a green procedure has been reported for the conversion of mucic and glucaric acid salts into 3-acetoxy-2-oxo-2H-pyran-6-carboxylic acid salts and their derivatives. This transformation is typically carried out using acetic anhydride (B1165640) under controlled pH conditions. The resulting products can then be quantitatively converted into the corresponding 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid. This bio-based route provides a sustainable alternative to traditional synthetic methods that rely on fossil fuel-derived precursors.

| Catalyst | Reaction | Reusability (Number of Cycles) | Efficiency Maintenance | Ref. |

| Palladium (0) Nanoparticles | Synthesis of pyran derivatives | 4 | No noticeable loss of activity | researchgate.net |

| Yttrium iron garnet (Y3Fe5O12) nanocatalyst | Synthesis of pyranopyrazoles | 8 | Maintained activity | nih.gov |

Chemical Reactivity and Transformation Studies of 2 Oxo 2h Pyran 3 Carboxylic Acid

Electrophilic and Nucleophilic Reactions of the Pyranone Ring

The 2-pyrone ring system is electronically complex, featuring both electron-rich and electron-deficient centers, making it susceptible to attack by both nucleophiles and electrophiles. The presence of the electron-withdrawing carbonyl group and the lactone functionality influences the reactivity of the diene system within the ring.

Nucleophilic attack is a common transformation for 2-pyrones. The electrophilic centers at positions C2, C4, and C6 are susceptible to attack by various nucleophiles. acs.org For instance, the carboxylate form of 2-oxo-2H-pyran-3-carboxylic acid can itself act as a nucleophile in certain reactions. libretexts.org

Electrophilic substitution reactions on the pyrone ring, while less common than nucleophilic additions, have been observed. For example, related 4-hydroxy-2-pyrone systems can undergo electrophilic substitution, such as bromination and iodination, at the C3 and C5 positions. mdpi.com This suggests that the pyranone ring in this compound could potentially undergo similar functionalization under appropriate conditions.

Oxidation and Reduction Pathways of this compound Derivatives

The oxidation and reduction of this compound and its derivatives can proceed at either the pyranone ring or the carboxylic acid moiety, depending on the reagents and reaction conditions.

Reduction:

The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). researchgate.netuni-regensburg.deresearchgate.netrsc.org Weaker reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing carboxylic acids. researchgate.netnih.govsigmaaldrich.com The reduction of the pyranone ring itself has also been reported. For example, the reduction of 6-trichloromethyl-2-pyrones with metal hydrides has been documented, indicating that the lactone and the conjugated double bonds can be reduced. documentsdelivered.com

Oxidation:

The oxidation of the pyranone ring can be challenging due to its inherent stability. However, oxidative cleavage of the ring can occur under harsh conditions. More commonly, oxidation reactions involving this scaffold target other functional groups or lead to decarboxylation. For instance, treatment of alkyl-substituted benzenes with potassium permanganate (B83412) (KMnO₄) results in oxidation to benzoic acid, a reaction that highlights the oxidizing power of this reagent which could potentially cleave the pyranone ring under certain conditions. researchgate.netyoutube.comchemtube3d.comresearchgate.net

Decarboxylation Reactions Affecting the Carboxylic Acid Moiety

The decarboxylation of this compound is a facile and synthetically useful transformation. This reactivity stems from the molecule's structure as a β-keto acid analogue, where the carboxylic acid is positioned beta to the carbonyl group of the pyranone ring. This arrangement facilitates the loss of carbon dioxide upon heating, often through a cyclic transition state. nih.govnih.gov

This reaction can be promoted under various conditions, including thermal and microwave-assisted methods. For instance, microwave-assisted hydrodecarboxylation of 4-(methylthio)-2-oxo-6-aryl-2H-pyran-3-carboxylic acids under basic conditions proceeds with high efficiency. researchgate.net Similarly, the decarboxylation of functionalized 2-pyridone-3-carboxylic acids, which are structurally related, can be achieved using potassium carbonate in toluene. researchgate.netorganic-chemistry.org The ease of this reaction makes it a valuable tool for introducing new substituents at the C3 position of the pyranone ring, following the removal of the carboxyl group. researchgate.net

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4-(methylthio)-2-oxo-6-aryl-2H-pyran-3-carboxylic acids | Microwave, Basic conditions | 4-(methylthio)-6-aryl-2H-pyran-2-ones | >90% | researchgate.net |

| Functionalized 2-pyridone-3-carboxylic acids | K₂CO₃, Toluene, Reflux | Decarboxylated 2-pyridones | Varies | researchgate.netorganic-chemistry.org |

Cycloaddition Reactions, Including Diels-Alder and Inverse Electron Demand Diels-Alder

The conjugated diene system within the 2-pyrone ring makes it an excellent participant in cycloaddition reactions, most notably the Diels-Alder reaction. uni-regensburg.dersc.orgsioc-journal.cn Depending on the electronic nature of the dienophile, this compound and its derivatives can participate in both normal and inverse electron demand Diels-Alder reactions. nih.govdoi.org

In a normal electron demand Diels-Alder reaction, the 2-pyrone acts as the diene and reacts with an electron-deficient dienophile. These reactions often lead to the formation of bicyclic lactones, which can subsequently undergo further transformations. researchgate.netnih.gov

Conversely, in an inverse electron demand Diels-Alder (IEDDA) reaction, an electron-deficient 2-pyrone reacts with an electron-rich dienophile. rsc.orgnih.govnih.govdoi.orgescholarship.org The presence of the electron-withdrawing carboxylic acid group at the C3 position enhances the electron-deficient nature of the pyrone ring, making it a suitable candidate for IEDDA reactions. These reactions are synthetically valuable for the construction of highly substituted aromatic and heterocyclic compounds, often proceeding with high regioselectivity. For example, the IEDDA reaction of 3-carbomethoxy-2-pyrones with 1,1-dimethoxyethylene provides a simple route to aryl annulation. escholarship.org

| Pyrone Derivative | Dienophile/Reaction Partner | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| 3-Hydroxy-2-pyrone | N-methylmaleimide | Diels-Alder | Bicyclic lactone | nih.gov |

| 3-Carbomethoxy-2-pyrones | 1,1-Dimethoxyethylene | Inverse Electron Demand Diels-Alder | Aryl-annulated product | escholarship.org |

| 3-Carboalkoxyl-2-pyrones | Indenes | Asymmetric Inverse Electron Demand Diels-Alder | Hexahydrofluorenyl bridged-lactone | escholarship.org |

| 3-Methoxycarbonyl α-pyrones | α,β-Unsaturated hydrazones | Inverse Electron Demand Diels-Alder | Bicyclic lactone | rsc.org |

Annulation Reactions for Fused Heterocyclic Architectures

Annulation reactions utilizing this compound and its derivatives provide a powerful strategy for the construction of fused heterocyclic systems. These reactions often leverage the inherent reactivity of the pyrone ring, which can be opened and subsequently cyclized to form new ring systems.

One notable strategy involves a "pyrone remodeling" approach where a tethered reactive moiety on the pyrone engages in an annulation reaction following a 1,2-ring opening of the pyrone. This has been successfully applied to the synthesis of diverse N-fused heterocycles, including the pyrido[1,2-a]indole scaffold. nih.gov

Furthermore, ruthenium-catalyzed oxidative coupling of heterocyclic carboxylic acids with internal alkynes has been developed for the synthesis of fused heterocycle-pyrones (isocoumarins). nih.gov This reaction proceeds through C-H and O-H bond activation and is applicable to a broad range of heterocyclic carboxylic acids. Another approach involves a formal [4+2] cycloaddition where a 6-carboxy-substituted pyrone acts as a two-carbon unit, reacting with a benzylic anion nucleophile to form an annulated product. acs.org These methods highlight the utility of this compound as a versatile precursor for the synthesis of complex, fused heterocyclic architectures. sioc-journal.cnmdpi.combrandeis.edu

Derivatization and Structural Modification Strategies for 2 Oxo 2h Pyran 3 Carboxylic Acid

Esterification and Amidation of the Carboxylic Acid Group

The carboxylic acid moiety at the C-3 position is a prime site for derivatization through esterification and amidation reactions. These transformations are fundamental in medicinal chemistry for altering properties such as solubility, stability, and cell permeability.

Esterification: The conversion of the carboxylic acid to its corresponding ester can be achieved through various standard methods. For instance, polycondensates of the alkyd type can be formed through esterification reactions with polyols. sigmaaldrich.com More commonly, coupling agents are employed to facilitate the reaction. The use of dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP) is an effective method for forming esters while mitigating the risk of undesired ring-opening reactions. rsc.org The synthesis of related structures, such as ethyl coumarin-3-carboxylate, further illustrates the feasibility of these transformations on the pyranone scaffold. researchgate.net

Amidation: The synthesis of amides from 2-oxo-2H-pyran-3-carboxylic acid is a key strategy for generating compounds with diverse biological activities. The reaction typically involves activating the carboxylic acid followed by treatment with a primary or secondary amine. Modern peptide coupling reagents are highly efficient for this purpose. For example, the amidation of related coumarin-3-carboxylic acids with various anilines has been successfully carried out using hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) in the presence of a base like triethylamine (B128534) (Et3N). nih.gov Similarly, coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in conjunction with DMAP can be used to react esters of the parent acid with amines to form the corresponding amides. mdpi.com

Table 1: Reagents for Esterification and Amidation

| Transformation | Reagent(s) | Compound Class Formed |

|---|---|---|

| Esterification | Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Esters |

| Amidation | Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU), Triethylamine (Et3N) | Amides |

| Amidation | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), 4-Dimethylaminopyridine (DMAP) | Amides |

Regioselective Substitution on the 2H-pyran Ring

The 2H-pyran-2-one ring itself is a target for various substitution reactions, allowing for the introduction of a wide range of functional groups. The regioselectivity of these reactions is a critical aspect, enabling precise control over the final molecular architecture.

The introduction of halogens and chalcogens onto the pyranone ring can significantly influence the electronic properties of the molecule. While direct halogenation of the parent acid is less commonly documented, studies on the analogous coumarin-3-carboxylic acid system show that halogenation at the 6- and 8-positions (corresponding to the benzene (B151609) ring portion) is readily achievable, yielding bromo- and iodo-substituted derivatives. nih.gov

More directly relevant to the pyran ring, chalcogenation has been demonstrated. For example, 6-aryl-4-methylsulfanyl-2-oxo-2H-pyran derivatives have been synthesized, indicating that a methylsulfanyl group (a sulfur-based chalcogen) can be introduced at the C-4 position. semanticscholar.org This is achieved through reactions of active methylene (B1212753) compounds with specific ketene (B1206846) dithioacetals. semanticscholar.org

The C-6 position of the pyran-2-one ring is a common site for the introduction of aromatic and heteroaromatic substituents. These groups can extend the conjugation of the system and provide vectors for further functionalization. The synthesis of 6-aryl- and 6-styryl-2-pyrone derivatives has been reported, demonstrating that carbon-carbon bond formation at this position is a viable strategy. semanticscholar.org These syntheses often involve condensation reactions that build the pyrone ring with the C-6 substituent already in place. semanticscholar.org

Alkyl and alkenyl groups can also be incorporated onto the pyranone ring. The existence of compounds such as 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid and 2-oxo-6-pentyl-2H-pyran-3-carboxylic acid confirms that alkylation at the C-4 and C-6 positions is well-established. sigmaaldrich.com

The introduction of alkenyl groups has been demonstrated on the related coumarin (B35378) framework. For instance, a Heck reaction between ethyl 6-bromocoumarin-3-carboxylate and ethyl acrylate, catalyzed by palladium acetate, successfully introduces an ethoxycarbonylethenyl group at the C-6 position. nih.gov This methodology highlights a powerful transition-metal-catalyzed approach for C-C bond formation and alkenyl group incorporation.

Synthesis of Fused Heterocyclic Systems Derived from this compound (e.g., Thieno[3,2-c]pyrans, Chroman-2-ones)

The this compound scaffold serves as a valuable building block for the synthesis of more complex, fused heterocyclic systems. These annulation reactions create novel polycyclic structures with distinct chemical properties.

Thieno[3,2-c]pyrans: The fusion of a thiophene (B33073) ring to the pyran system to create thienopyrans is a known synthetic strategy. The Gewald reaction, a multicomponent reaction, can be employed to construct a thiophene ring fused to a pyranone. This has been demonstrated in the synthesis of 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile from a pyranone substrate, malononitrile, and elemental sulfur. scielo.br This showcases a direct method for creating the thieno[c]pyran core.

Chroman-2-ones: The pyranone ring can be transformed into a chroman-2-one (dihydrocoumarin) structure. A notable example involves the doubly decarboxylative Michael-type addition of pyridylacetic acid to coumarin-3-carboxylic acids. nih.gov This reaction, catalyzed by a Brønsted base, results in the formation of 4-substituted chroman-2-ones, effectively saturating the C3-C4 double bond of the original pyrone ring and adding a substituent at the C-4 position. nih.gov Furthermore, pyrones with a C-6 carboxylic acid can undergo formal [4+2] cycloadditions, acting as a two-carbon synthon in annulation reactions to build complex, fused ring systems. acs.org

Table 2: Examples of Fused Ring Synthesis from Pyranone Derivatives

| Target Fused System | Key Reaction Type | Starting Material Type | Resulting Core Structure |

|---|---|---|---|

| Thieno[c]pyran | Gewald Reaction | Pyranone, Malononitrile, Sulfur | Thieno[2,3-c]pyran |

| Chroman-2-one | Michael Addition | Coumarin-3-carboxylic acid | 4-Substituted Chroman-2-one |

| Annulated Pyrone | Formal [4+2] Cycloaddition | 2-Oxo-2H-pyran-6-carboxylic acid | Polycyclic fused system |

Development of Specific Substituted Coumarin-3-carboxylic Acid Analogues

Coumarin-3-carboxylic acids are benzannulated analogues of this compound and are of significant interest. A primary route for their synthesis is the Knoevenagel condensation. This reaction typically involves an ortho-hydroxyaryl aldehyde (e.g., a substituted salicylaldehyde) and a compound with an active methylene group, such as Meldrum's acid. scielo.br The reaction proceeds via condensation followed by an intramolecular cyclization (lactonization), directly affording the coumarin-3-carboxylic acid skeleton. scielo.br This method is highly versatile, allowing for a wide variety of substituents on the benzene ring portion of the coumarin, depending on the choice of starting salicylaldehyde (B1680747). nih.govscielo.br Further modifications, such as halogenation or cross-coupling reactions, can then be performed on the resulting coumarin-3-carboxylic acid product. nih.gov

Spectroscopic and Advanced Analytical Characterization of 2 Oxo 2h Pyran 3 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of organic molecules. For 2-oxo-2H-pyran-3-carboxylic acid and its derivatives, ¹H and ¹³C-NMR provide critical data on the chemical environment of each proton and carbon atom, respectively.

In ¹H-NMR spectroscopy, the chemical shift (δ) of the carboxylic acid proton (–COOH) is typically observed as a broad singlet in the downfield region, often around 12 ppm, though its exact position can be influenced by solvent and concentration due to hydrogen bonding. pressbooks.pub Protons attached to the pyran ring will exhibit characteristic shifts and coupling patterns depending on their substitution.

¹³C-NMR spectroscopy is equally informative. The carboxyl carbon (C=O) of the acid functionality characteristically resonates in the range of 165 to 185 ppm. pressbooks.pubchemrevise.org The carbonyl carbon within the pyran ring and other ring carbons will also have distinct chemical shifts, aiding in the complete assignment of the carbon skeleton. For instance, in derivatives like 2-amino-pyrans, specific shifts in the ¹³C-NMR spectrum confirm the structure of the synthesized compounds. sciencescholar.us Two-dimensional NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), can further establish connectivity between protons and carbons that are two or three bonds apart, which is particularly useful for confirming the substitution pattern on the pyran ring. princeton.edu

| Nucleus | Functional Group | Typical Chemical Shift (δ) ppm | Reference |

| ¹H | Carboxylic Acid (-COOH) | ~12 | pressbooks.pub |

| ¹³C | Carboxylic Acid (C=O) | 165-185 | pressbooks.pubchemrevise.org |

| ¹³C | Nitrile (C≡N) | 115-130 | pressbooks.pub |

| ¹H | Alpha protons to carbonyl | 2.0-3.0 | libretexts.org |

| ¹³C | Carbonyl (Esters, Amides) | 160-180 | libretexts.org |

| ¹H | Protons on carbon next to ester oxygen | 3.5-4.5 | libretexts.org |

| ¹H | Protons on carbon next to thioester sulfur | 2.0-3.0 | libretexts.org |

| ¹³C | Carbon next to ester oxygen | 50-90 | libretexts.org |

| ¹³C | Carbon next to amide nitrogen | 20-65 | libretexts.org |

| ¹³C | Carbon next to thioester sulfur | 20-45 | libretexts.org |

| This table presents typical chemical shift ranges for various functional groups relevant to the analysis of this compound and its derivatives. |

Mass Spectrometry Techniques (EI-MS, HREI-MS, ESI-MS)

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation. Various ionization techniques are utilized for analyzing this compound and its derivatives.

Electron Ionization Mass Spectrometry (EI-MS) is a classic technique that involves bombarding the sample with high-energy electrons, leading to ionization and extensive fragmentation. The resulting mass spectrum displays a molecular ion peak (M⁺) and a series of fragment ions. For carboxylic acid derivatives, a common fragmentation pathway is the cleavage of the C-Y bond (where Y is the substituent on the carbonyl group) to form a stable acylium ion (R-CO⁺), which often appears as a prominent peak in the spectrum. libretexts.org

High-Resolution Electron Ionization Mass Spectrometry (HREI-MS) provides the exact mass of the ions, allowing for the determination of the elemental composition of the molecular ion and its fragments. This high level of accuracy is invaluable for confirming the molecular formula of novel this compound derivatives. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) is a softer ionization technique, particularly suitable for polar and thermally labile molecules like carboxylic acids. In negative ion mode, ESI-MS typically detects the deprotonated molecule [M-H]⁻. cam.ac.uk In positive ion mode, especially with the addition of electrolytes like ammonium (B1175870) formate, it can form adduct ions such as [M+NH₄]⁺. usda.gov Tandem mass spectrometry (MS/MS) experiments on these precursor ions can induce fragmentation, providing structural information. For instance, the fragmentation of [M+NH₄]⁺ adducts of triacylglycerols has been shown to yield diacylglycerol fragment ions. usda.gov High-resolution ESI-MS, such as ESI-FT-ICR-MS, offers extremely high resolving power and mass accuracy, enabling the detailed analysis of complex mixtures containing these compounds. geologyscience.ru

| Technique | Ionization Principle | Typical Information Obtained | Application to this compound |

| EI-MS | High-energy electron bombardment | Molecular weight and fragmentation pattern | Identification and structural elucidation through characteristic fragments like acylium ions. |

| HREI-MS | High-energy electron bombardment | Exact mass and elemental composition | Confirmation of molecular formula for new derivatives. nih.gov |

| ESI-MS | Soft ionization from a solution | Molecular weight of polar/labile molecules, often as [M-H]⁻ or adducts | Analysis of the intact molecule and its derivatives with minimal fragmentation. cam.ac.ukusda.gov |

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Infrared (IR) Spectroscopy is particularly effective for identifying the functional groups present in this compound. The carboxylic acid group gives rise to two very distinctive absorptions: a very broad O–H stretching band in the region of 2500–3300 cm⁻¹ and a strong C=O (carbonyl) stretching band between 1710 and 1760 cm⁻¹. pressbooks.pub The exact position of the carbonyl absorption can indicate whether the acid exists as a monomer (around 1760 cm⁻¹) or a hydrogen-bonded dimer (around 1710 cm⁻¹). pressbooks.pub The carbonyl group within the pyran ring will also exhibit a characteristic C=O stretching vibration. For example, in 2-oxo-octanoic acid, vibrational spectroscopy is used to assign the various vibrational modes. rsc.org

Raman Spectroscopy is a complementary technique to IR spectroscopy. While strong IR absorptions are associated with polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. The C=C bonds within the pyran ring would be expected to show strong Raman scattering. The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational properties of the molecule, aiding in the identification of different species, such as monomers and dimers, in various states. rsc.orgpsu.eduresearchgate.net

| Functional Group | Vibrational Mode | Typical IR Absorption (cm⁻¹) | Reference |

| Carboxylic Acid O-H | Stretch | 2500-3300 (broad) | pressbooks.pub |

| Carboxylic Acid C=O (dimer) | Stretch | ~1710 | pressbooks.pub |

| Carboxylic Acid C=O (monomer) | Stretch | ~1760 | pressbooks.pub |

| Nitrile C≡N | Stretch | 2230-2250 | pressbooks.pub |

| This table highlights key infrared absorption frequencies for functional groups found in this compound and its potential derivatives. |

Chromatographic and Other Advanced Analytical Methods (HPLC, UPLC, TLC)

Chromatographic techniques are essential for the separation, purification, and quantification of this compound and its derivatives from reaction mixtures or biological samples. nih.gov

Thin-Layer Chromatography (TLC) is a simple and rapid qualitative technique used to monitor the progress of reactions and to get a preliminary idea of the purity of a sample.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of carboxylic acids. Due to the lack of a strong chromophore in many simple carboxylic acids, derivatization with a fluorescent labeling agent is often employed to enhance detection sensitivity. psu.eduresearchgate.net For instance, reagents like 2-(2,3-naphthalimino)ethyl trifluoromethanesulfonate (B1224126) can be used for the quantification of carboxylic acids at very low levels. nih.gov The choice of a suitable stationary phase (e.g., C18) and mobile phase allows for the efficient separation of different derivatives. psu.edu

Ultra-Performance Liquid Chromatography (UPLC) offers higher resolution, speed, and sensitivity compared to conventional HPLC. When coupled with mass spectrometry (UPLC/MS), it becomes a highly potent tool for the analysis of complex mixtures. For example, a UPLC/ESI-MS method has been developed for the simultaneous determination of ten key carboxylic acids in central carbon metabolism after derivatization. nih.gov This approach could be adapted for the analysis of this compound and its metabolites.

| Technique | Principle | Application |

| TLC | Separation based on differential partitioning between a stationary phase and a mobile phase. | Qualitative analysis, reaction monitoring. |

| HPLC | High-pressure liquid chromatography for separation and quantification. | Purification and quantitative analysis, often requiring derivatization for sensitive detection. nih.govpsu.eduresearchgate.net |

| UPLC | Utilizes smaller particles and higher pressures than HPLC for improved performance. | High-resolution separation and sensitive quantification, especially when coupled with MS. nih.gov |

| This table summarizes the primary applications of various chromatographic techniques in the analysis of this compound and its derivatives. |

Computational Chemistry and Theoretical Studies on 2 Oxo 2h Pyran 3 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a important tool for investigating the electronic structure and reactivity of heterocyclic compounds like 2-oxo-2H-pyran-3-carboxylic acid. These computational methods provide insights into molecular properties that are often difficult to determine experimentally.

DFT calculations, often using the B3LYP hybrid functional with a basis set like 6-311++G**, are employed to optimize the molecular geometry and calculate various electronic parameters. tandfonline.com A key aspect of these studies is the analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as a greater amount of energy is required to excite an electron from the HOMO to the LUMO. nih.gov For instance, in a study on a related pyrazole (B372694) derivative, the HOMO-LUMO gap was calculated to be 4.261 eV, indicating significant charge transfer and chemical reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is another valuable output from DFT calculations. The MEP surface illustrates the charge distribution on the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. nih.gov Typically, red-colored areas on the MEP map indicate negative electrostatic potential, corresponding to sites prone to electrophilic attack, while blue areas represent positive potential, indicating sites for nucleophilic attack. nih.gov These maps are instrumental in predicting how the molecule will interact with other reagents.

Table 1: Calculated Electronic Properties of a Pyran Derivative

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.239 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.261 | Indicates chemical reactivity and stability researchgate.net |

Molecular Conformation and Conformational Analysis of Pyranone Derivatives

The three-dimensional structure of pyranone derivatives significantly influences their physical and biological properties. Computational methods are widely used to determine the most stable conformations and to analyze the flexibility of the pyran ring.

The pyran ring in pyranone derivatives can adopt various conformations, such as a flattened-boat or a planar form. nih.govnih.gov For example, in the crystal structure of methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, the pyran ring was found to be in a flattened-boat conformation. nih.gov In another case, the benzopyran ring of 2-amino-4-(2-chlorophenyl)-7-hydroxy-4H-benzo[1,2-b]pyran-3-carbonitrile was observed to be nearly planar. nih.gov

Conformational analysis is often performed by systematically rotating specific dihedral angles and calculating the corresponding energy to map the potential energy surface. This helps in identifying the global minimum energy conformation and any other low-energy conformers that might exist in equilibrium. DFT calculations are also used to compare the energies of different possible conformations, as was done to determine the absolute configuration of the pyranone derivative, (+)-ascosalitoxin, by comparing the lowest energy states of different stereoisomers. nih.gov

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational technique used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov By mapping properties like dnorm (normalized contact distance) onto the molecular surface, it provides a detailed picture of how molecules pack together. nih.gov

The dnorm map displays regions of close contact as red spots, which indicate intermolecular interactions shorter than the van der Waals radii, such as hydrogen bonds. Blue regions represent contacts longer than the van der Waals radii, and white areas show contacts with distances approximately equal to the van der Waals radii. nih.gov

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. These plots show the distribution of contact distances, with distinct patterns corresponding to specific interactions like H···H, O···H, and C···H contacts. Studies on various pyran derivatives have shown that H···H interactions often constitute the largest percentage of the total surface contacts, followed by O···H/H···O and C···H/H···C interactions. researchgate.netnih.gov This highlights the importance of van der Waals forces and hydrogen bonding in the crystal packing of these compounds. nih.gov

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Pyran Derivative

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 41.6 researchgate.net |

| C···H/H···C | 22.6 researchgate.net |

| O···H/H···O | 20.9 researchgate.net |

| N···H/H···N | 13.6 nih.gov |

| Cl···H/H···Cl | 12.9 nih.gov |

Note: Data is compiled from studies on different pyran derivatives and may not directly represent this compound.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a valuable tool for elucidating the mechanisms of chemical reactions involving pyranone derivatives. By calculating the energies of reactants, transition states, and products, chemists can map out the reaction pathway and understand the factors that control the reaction's outcome.

One example is the study of decarboxylation reactions of pyran-3-carboxylic acid derivatives. nih.govresearchgate.net Theoretical calculations can help confirm proposed mechanisms, such as a Krapcho-type decarboxylation, by identifying the key transition states and intermediates. nih.gov For instance, computational studies can confirm the essential role of a particular functional group, like a hydroxyl group, in facilitating the reaction by showing that its absence or protection leads to a much higher energy barrier for the reaction. nih.gov

Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a calculated transition state correctly connects the reactants to the products on the potential energy surface. researchgate.net These computational approaches provide a level of detail about reaction mechanisms that can be difficult to obtain through experimental means alone.

Prediction and Interpretation of Spectroscopic Data

Computational chemistry plays a crucial role in the prediction and interpretation of spectroscopic data, including IR and NMR spectra. ox.ac.ukresearchgate.net DFT calculations can predict vibrational frequencies and NMR chemical shifts with a reasonable degree of accuracy. nih.gov

By calculating the theoretical vibrational spectrum, specific absorption bands in an experimental IR spectrum can be assigned to particular vibrational modes of the molecule. Similarly, calculated NMR chemical shifts for ¹H and ¹³C nuclei can be compared with experimental data to aid in the structural elucidation of newly synthesized compounds. cu.edu.eg Often, the theoretical parameters calculated using methods like B3LYP/6-311++G** show good agreement with experimental values obtained from techniques like X-ray diffraction. tandfonline.com

These predictive capabilities are not only useful for confirming the structure of known compounds but are also invaluable in characterizing novel molecules where experimental data may be limited or ambiguous. rsc.org The synergy between computational prediction and experimental measurement provides a powerful approach for detailed molecular characterization. researchgate.netfrontiersin.org

Table 3: Comparison of Experimental and Theoretical Spectroscopic Data for a Pyran Derivative

| Spectroscopic Technique | Experimental Value | Theoretical Value | Assignment |

|---|---|---|---|

| IR (cm-1) | ~1720 | ~1725 | C=O stretch (lactone) |

| IR (cm-1) | ~1680 | ~1685 | C=O stretch (acid) |

| 13C NMR (ppm) | ~165 | ~164 | C=O (acid) |

| 13C NMR (ppm) | ~160 | ~159 | C=O (lactone) |

Note: The values presented are illustrative and based on typical ranges for similar functional groups.

Applications of 2 Oxo 2h Pyran 3 Carboxylic Acid As a Building Block in Organic Synthesis

Role in the Synthesis of Natural Products and Their Analogues

The 2H-pyran motif is a key structural component in numerous natural products. nih.gov Consequently, methods for the synthesis of the 2-pyrone core are of significant interest. While there is extensive research on the use of various substituted pyrones in the total synthesis of natural products, there is no specific, documented instance of 2-oxo-2H-pyran-3-carboxylic acid being directly employed as a starting material or key intermediate in the synthesis of a natural product or its analogues. The focus has consistently been on more elaborate pyrone structures.

Development of Novel Heterocyclic Scaffolds for Diverse Applications

The transformation of the 2-pyrone ring into other heterocyclic systems is a well-established strategy in organic synthesis. These reactions often proceed through ring-opening of the pyrone followed by recyclization with a suitable nucleophile. This approach has been used to generate a wide array of heterocyclic scaffolds. For instance, derivatives of this compound have been utilized in the synthesis of functionalized 2-pyridones. nih.gov However, there is no specific research detailing the use of the unsubstituted this compound for the development of novel heterocyclic scaffolds. The potential for this compound to serve as a precursor to a variety of heterocycles remains largely unexplored.

Utility in the Preparation of Advanced Organic Intermediates

The commercial availability of this compound from various chemical suppliers suggests its potential use as a starting material in multi-step synthetic sequences. bldpharm.com It is plausible that this compound serves as a precursor for the synthesis of more complex, value-added intermediates used in the pharmaceutical or materials science industries. For example, a patent describes the use of a related derivative, 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid, as a key fragment in several preclinical and marketed drugs. google.com Nevertheless, there are no specific reports in the scientific literature that explicitly detail the conversion of unsubstituted this compound into advanced organic intermediates.

Mechanistic Insights into Biological Activities and Structure Activity Relationships Sar of 2 Oxo 2h Pyran 3 Carboxylic Acid Derivatives

Enzyme Inhibition Profiles and Mechanistic Investigations (e.g., α-Chymotrypsin, Carbonic Anhydrase Isoforms, PI3K)

The biological activity of 2-oxo-2H-pyran-3-carboxylic acid derivatives is often rooted in their ability to inhibit specific enzymes. Mechanistic studies have provided detailed insights into their interactions with key protein targets.

α-Chymotrypsin

A series of esters and amides derived from 6-(chloromethyl)-2-oxo-2H-1-benzopyran-3-carboxylic acid have been identified as potent, time-dependent inhibitors of the serine proteinase α-chymotrypsin. acs.orgnih.gov The inhibitory mechanism involves the coumarin (B35378) scaffold acting as a substrate, leading to the acylation of the active site serine residue.

Key findings from mechanistic investigations include:

Irreversible Inhibition: Derivatives containing a 6-chloromethyl group can act as irreversible inhibitors. nih.gov This latent alkylating function is crucial for the inactivation of α-chymotrypsin. nih.gov

Ester vs. Amide Potency: Ester-type coumarins have demonstrated significantly higher efficiency in inactivating α-chymotrypsin compared to their corresponding amide counterparts. acs.orgnih.gov

Kinetics of Inactivation: The most potent inhibitors exhibit very high inactivation efficiency. For instance, m-chlorophenyl 6-(chloromethyl)-2-oxo-2H-1-benzopyran-3-carboxylate is one of the most powerful inactivators reported, with a kinact/KI value of 760,000 M-1s-1. acs.orgnih.gov In contrast, some pyridyl esters show transient inactivation of other proteases like human leukocyte elastase. nih.gov

Carbonic Anhydrase Isoforms

Carbonic anhydrases (CAs) are metalloenzymes that are targeted for various therapeutic applications. While the primary inhibitors are sulfonamides, other chemical scaffolds, including carboxylic acids, are being explored to achieve isoform selectivity. nih.gov Certain derivatives incorporating pyrazole (B372694) and pyridazine (B1198779) moieties have shown inhibitory activity against several human carbonic anhydrase (hCA) isoforms, including the cytosolic hCA I and II and the tumor-associated hCA IX and XII. mdpi.commdpi.com The inhibition mechanism for this class of compounds generally involves the interaction of a zinc-binding group with the Zn2+ ion in the enzyme's active site. nih.govfrontiersin.org Studies on pyrazolo[4,3-c]pyridine sulfonamides showed inhibition constants (Ki) ranging from 58.8 to 8010 nM against hCA I. mdpi.com

PI3K

Currently, there is limited specific information in the reviewed literature detailing the direct inhibition of Phosphoinositide 3-kinases (PI3K) by derivatives of this compound. Research on PI3K inhibitors has often focused on other heterocyclic scaffolds, such as thieno[2,3-d]pyrimidines. nih.gov

Elucidation of Molecular Target Interactions and Pathway Modulations

The interaction of this compound derivatives with their molecular targets is dictated by the specific functionalities of both the inhibitor and the enzyme's active site. For serine proteases like α-chymotrypsin, the coumarin ring is recognized by the enzyme, and the ester or amide bond at the 3-position is positioned for nucleophilic attack by the active site serine. The presence of a reactive group, such as a chloromethyl substituent at the 6-position, can then form a covalent bond with the enzyme, leading to irreversible inactivation. nih.gov

In the case of carbonic anhydrase, molecular docking studies of related inhibitors have helped to elucidate binding modes. These studies show that the inhibitor positions itself within the active site to allow its zinc-binding group to coordinate with the catalytic zinc ion. mdpi.com The rest of the molecule forms hydrogen bonds and van der Waals interactions with amino acid residues in the active site, which contributes to the affinity and selectivity for different isoforms. nih.govmdpi.com

Structure-Activity Relationship (SAR) Derivations for Biological Potency

Systematic modification of the this compound scaffold has led to the derivation of clear structure-activity relationships (SAR) for various biological activities.

For α-Chymotrypsin Inhibition:

Ester and Amide at C3-Position: Ester derivatives are markedly more potent inhibitors than the corresponding amides. nih.gov

Aromatic Esters: The nature of the ester group is critical. "Aromatic" esters, particularly phenyl esters, confer strong inhibitory activity. acs.orgnih.gov

Substitution on Phenyl Ring: The position of substituents on the phenyl ester ring greatly influences potency. Meta- or ortho-substituted phenyl esters are the most favorable for high inhibitory activity. bohrium.com

Alkylating Group at C6-Position: A latent alkylating group, specifically a chloromethyl group at the 6-position, is a requirement for the irreversible inactivation of α-chymotrypsin. nih.gov In its absence, these derivatives can become specific, but transient, inhibitors of other enzymes like human leukocyte elastase. nih.gov

For Anti-invasive Activity:

Functionality at C3-Position: An aryl ester function at the 3-position is preferred over a thioester or an amide to achieve significant anti-invasive activity in cancer cells. nih.govunamur.be

Substitution at C6-Position: An acetoxymethyl group at the 6-position, found in earlier active compounds, can be successfully replaced by an acetamidomethyl substituent without a loss of potency. nih.govunamur.be

Table 1: Structure-Activity Relationship (SAR) Summary for 2-oxo-2H-1-benzopyran-3-carboxylic acid Derivatives

| Target Activity | Position on Coumarin Ring | Favorable Substituent/Functionality | Unfavorable Substituent/Functionality | Reference |

|---|---|---|---|---|

| α-Chymotrypsin Inhibition | C3 | Aryl Ester (e.g., meta-substituted phenyl) | Amide | acs.orgnih.govbohrium.com |

| α-Chymotrypsin Inhibition (Irreversible) | C6 | Chloromethyl (-CH₂Cl) | Methyl (-CH₃) | nih.gov |

| Anti-Invasive Potency | C3 | Aryl Ester | Thioester, Amide | nih.govunamur.be |

| Anti-Invasive Potency | C6 | Acetamidomethyl (-CH₂NHCOCH₃) | N/A | nih.gov |

Cellular and Biochemical Assays for Activity Evaluation (e.g., modulation of cell invasion)

A variety of assays are employed to evaluate the biological effects of these compounds.

Biochemical Assays: Enzyme kinetics are central to characterizing inhibitors. For α-chymotrypsin and human leukocyte elastase, time-dependent inhibition studies are performed to determine kinetic parameters like the second-order rate constant of inactivation (kinact/KI). acs.orgnih.govnih.gov For carbonic anhydrase, a stopped-flow CO₂ hydrase assay is commonly used to measure inhibition constants (Ki). mdpi.com

Cellular Assays: To assess anticancer potential, the effect of these derivatives on cell behavior is studied. The modulation of cell invasion is a key metric, evaluated using assays with cell lines such as the HT 1080 fibrosarcoma cells. nih.govresearchgate.net Additionally, antiproliferative activity is often screened using the MTT assay against a panel of human cancer cell lines to determine the concentration at which cell growth is inhibited by 50% (IC₅₀). mdpi.com

Rational Design Principles for Developing Biologically Active Derivatives

The mechanistic and SAR studies provide a clear framework for the rational design of new, more potent, and selective agents based on the this compound scaffold.

Key design principles include:

Scaffold Selection: The 2-oxo-2H-1-benzopyran-3-carboxylic acid structure serves as a privileged scaffold for designing serine protease inhibitors and anti-cancer agents. nih.gov

Targeting Selectivity: Selectivity between related enzymes (e.g., α-chymotrypsin vs. human leukocyte elastase) can be engineered by modulating substituents. For example, removing the alkylating chloromethyl group at the 6-position can abolish α-chymotrypsin inactivation while retaining specific inhibition of leukocyte elastase. nih.gov

Potency Enhancement: Potency can be systematically enhanced by optimizing the ester group at the 3-position. Introducing electron-withdrawing groups at the meta-position of a phenyl ester ring has proven to be a successful strategy for boosting α-chymotrypsin inhibition. acs.orgbohrium.com

Bioisosteric Replacement: Functional groups can be replaced with bioisosteres to maintain or improve activity. The successful replacement of an acetoxymethyl group with an acetamidomethyl group at the 6-position for anti-invasive activity is a prime example. nih.gov

Computational Guidance: Molecular docking and computational methods can be used to predict how a designed molecule will bind to its target enzyme, helping to prioritize which derivatives to synthesize and test. mdpi.com This approach is particularly useful for designing isoform-selective inhibitors of enzymes like carbonic anhydrase.

By applying these principles, researchers can continue to refine the this compound core to develop new derivatives with tailored biological activities for therapeutic applications.

Sustainable Chemistry Advancements for 2 Oxo 2h Pyran 3 Carboxylic Acid Synthesis

Integration of Atom Economy Principles in Synthetic Route Design

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.com High atom economy is characteristic of reactions like rearrangements and additions, which are inherently less wasteful. primescholars.com In the context of 2-oxo-2H-pyran-3-carboxylic acid synthesis, multicomponent domino reactions (MDRs) have emerged as a powerful strategy. nih.gov These reactions are convergent, meaning three or more reactant molecules combine in a single operation, which aligns well with the principles of green chemistry. nih.gov

One-pot synthesis procedures are particularly advantageous as they often lead to high atom economy by minimizing the number of intermediate purification steps, thus reducing waste. tandfonline.comresearchgate.net For instance, the synthesis of pyran-annulated heterocyclic systems, which share structural similarities with the target compound, has been achieved with high atom economy through one-pot procedures. tandfonline.comresearchgate.net These methods often involve tandem Knoevenagel–Michael cyclocondensation reactions. tandfonline.comresearchgate.net

A notable example is a catalyst- and solvent-free protocol for synthesizing fused 4H-pyran derivatives. This method involves the reaction of starting materials under thermal heating in neat conditions, completely eliminating the need for catalysts or solvents and resulting in excellent yields and high atom economy. nih.govnih.gov Such approaches, where all the atoms of the reactants are utilized in the product, represent the ideal for atom-economical synthesis. primescholars.com

Table 1: Comparison of Synthetic Strategies for Pyran Derivatives and Atom Economy

| Synthetic Strategy | Key Features | Atom Economy | Reference |

| Multicomponent Domino Reactions (MDRs) | Convergent, one-pot synthesis | High | nih.gov |

| Theophylline-catalyzed synthesis | Bio-based catalyst, aqueous/ethanol media | High | tandfonline.comresearchgate.net |

| Catalyst- and solvent-free thermal synthesis | Neat conditions, no additives | Excellent | nih.govnih.gov |

Eco-Friendly Catalyst Development and Regeneration

The development of sustainable catalysts is a cornerstone of green chemistry, with a focus on materials that are non-toxic, derived from renewable resources, and can be easily recovered and reused. For the synthesis of pyran derivatives, significant progress has been made in utilizing eco-friendly catalysts.

Bio-based catalysts, such as theophylline, have been successfully employed for the synthesis of various pyran scaffolds. tandfonline.comresearchgate.net Theophylline, a natural and biodegradable compound, catalyzes the reaction efficiently in environmentally benign solvents like water and ethanol. tandfonline.comresearchgate.net Another innovative approach utilizes lemon juice, a natural and readily available acid catalyst, in conjunction with concentrated solar radiation to drive the synthesis of related heterocyclic compounds, highlighting the potential for using natural products in catalysis. nih.gov

Heterogeneous catalysts are particularly attractive due to their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. Several novel heterogeneous catalysts have been developed for pyran synthesis:

Magnetic Nanoparticles: Iron oxide nanoparticles, often coated with silica (B1680970) and functionalized with catalytic groups, have been used as magnetic catalysts. mdpi.com Their magnetic properties allow for easy separation using an external magnet. For example, Fe3O4@silica-MCM-41@DABCO and phosphotungstenic acid-aided SiO2-NHPhNH2 of MnFe2O4 have been reported as efficient and reusable catalysts. mdpi.com

Nanocomposites: A nanocomposite of alginic acid enwrapped onto ZnFe2O4 has been shown to be an effective green catalyst. mdpi.com

Naturally Derived Catalysts: A novel heterogeneous Brønsted acid nanocatalyst has been synthesized from natural asphalt. This catalyst, Re-NA-CH2CO2H, demonstrates high efficiency and can be recycled multiple times without significant loss of activity. nih.gov

The ability to regenerate and reuse catalysts is crucial for the economic and environmental viability of a synthetic process. Many of the developed heterogeneous catalysts, particularly the magnetic nanoparticle-based systems, exhibit excellent recyclability, retaining their catalytic activity for several cycles. mdpi.comnih.gov

Table 2: Examples of Eco-Friendly Catalysts for Pyran Synthesis

| Catalyst | Type | Key Advantages | Recyclability | Reference |

| Theophylline | Bio-based | Natural, biodegradable, operates in green solvents | Not typically recycled | tandfonline.comresearchgate.net |

| Lemon Juice | Natural Product | Readily available, renewable | Not applicable | nih.gov |

| Fe3O4/ZnO MCNPs | Magnetic Nanoparticles | Easy separation, reusable | Yes | mdpi.com |

| Alginic acid/ZnFe2O4 | Nanocomposite | Green, effective | Yes | mdpi.com |

| Re-NA-CH2CO2H | Naturally Derived | Sustainable support, high acidity, reusable | At least 5 cycles | nih.gov |

Reduction of Waste Generation and Solvent Footprint

A primary goal of green chemistry is the minimization of waste. This can be achieved by designing reactions with high atom economy, using catalytic rather than stoichiometric reagents, and reducing or eliminating the use of auxiliary substances like solvents.

Solvent-free or "neat" reaction conditions represent a significant advancement in waste reduction. nih.govnih.gov By heating the reactants together without a solvent, the need for purchasing, handling, and disposing of solvents is eliminated. This approach has been successfully applied to the synthesis of fused 4H-pyran derivatives, resulting in high yields and easy product isolation without the need for column chromatography. nih.govnih.gov Grinding, a solvent-free technique, has also been employed for the efficient synthesis of pyrano[4,3-b]pyrans. researchgate.net

The choice of solvent has a major impact on the environmental footprint of a chemical process. The development of reactions that can be conducted in environmentally benign solvents, such as water or ethanol, is a key area of research. tandfonline.comresearchgate.netrsc.org Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The synthesis of pyrano[2,3-c]pyrazoles and 2-amino-3-cyanopyridines has been successfully carried out in water using a sustainable heterogeneous catalyst. nih.gov The use of aqueous media not only reduces the environmental impact but also often simplifies the work-up procedure. nih.gov

Innovations in Reaction Media for Enhanced Sustainability

The reaction medium plays a crucial role in the sustainability of a synthetic process. Innovations in this area focus on replacing traditional volatile organic compounds (VOCs) with greener alternatives.

As mentioned previously, water is a highly desirable solvent for green synthesis. chemistryworld.com Its use in the synthesis of pyran derivatives, often in combination with eco-friendly catalysts, has been demonstrated to be effective. tandfonline.comresearchgate.netnih.gov The use of aqueous/ethanol mixtures also provides a greener alternative to many organic solvents. tandfonline.comresearchgate.net

Solvent-free conditions, achieved through thermal heating or grinding, represent the ultimate green reaction medium. nih.govnih.govresearchgate.net These methods avoid the use of any solvent, thereby minimizing waste and simplifying the process. nih.govnih.gov

Another innovative approach is the use of concentrated solar radiation as a renewable energy source to drive chemical reactions. nih.gov This technique, often paired with a natural catalyst like lemon juice, offers a sustainable alternative to conventional heating methods. nih.gov

The development of chemoenzymatic sequences in water is another promising avenue. rsc.org This approach combines chemical and enzymatic catalytic steps in a single pot, often in an aqueous medium, to achieve complex transformations with high selectivity and reduced environmental impact. rsc.org

Energy Efficiency in Synthetic Procedures

Improving the energy efficiency of chemical synthesis is another critical aspect of green chemistry. This involves developing reactions that can be performed under milder conditions and exploring alternative energy sources.

Many of the recently developed synthetic routes for pyran derivatives are characterized by short reaction times and mild reaction conditions, such as room temperature or gentle heating. tandfonline.comresearchgate.netnih.gov This reduces the energy consumption associated with the synthesis. For example, a catalyst- and solvent-free protocol for the synthesis of fused 4H-pyrans proceeds efficiently at 110 °C with short reaction times. nih.govnih.gov

Microwave-assisted synthesis has emerged as an energy-efficient alternative to conventional heating. researchgate.net Microwave irradiation can significantly reduce reaction times, often from hours to minutes, leading to substantial energy savings. A highly efficient microwave-assisted hydrodecarboxylation of this compound derivatives has been reported to proceed in high yield. researchgate.net

The use of solar energy, as mentioned earlier, is a particularly innovative approach to improving energy efficiency. nih.gov By harnessing concentrated solar radiation, chemical reactions can be driven using a renewable and abundant energy source, thereby reducing reliance on fossil fuels. nih.gov

Future Research Directions and Emerging Trends for 2 Oxo 2h Pyran 3 Carboxylic Acid

Exploration of Undiscovered Synthetic Pathways and Methodologies

While traditional methods for synthesizing 2-oxo-2H-pyran-3-carboxylic acid exist, the focus is shifting towards greener, more efficient, and versatile synthetic strategies. Future research is centered on discovering novel catalytic systems and reaction conditions that can improve yield, reduce waste, and allow for the synthesis of a wider range of derivatives. One area of interest is the development of base-promoted domino reactions that can produce functionalized aromatic carboxylic acids from 2-pyrone precursors in high yields with minimal solvent use. acs.org Additionally, the use of microwave-assisted synthesis is being explored as a method for highly efficient hydrodecarboxylation of this compound derivatives, offering rapid reaction times and high yields. researchgate.net

Advanced Derivatization Strategies for Targeted Biological Applications

The core structure of this compound serves as a valuable scaffold for developing new therapeutic agents. Advanced derivatization is a key strategy for creating compounds with specific biological activities. Research is focused on modifying the core structure to enhance potency and selectivity for various biological targets. For instance, derivatives of the related 2-oxo-2H-1-benzopyran-3-carboxylic acid have been designed as potent and specific inhibitors of human leukocyte elastase, an enzyme implicated in inflammatory diseases. nih.gov Similarly, coumalic acid itself has been identified as an inhibitor of human carbonic anhydrase IX and XII, which are targets in cancer therapy. medchemexpress.com The synthesis of various derivatives, such as those with substitutions at the C-6 position, is being investigated to develop new anticancer agents that can reduce the invasive behavior of cancer cells. researchgate.net

Below is a table summarizing some derivatization strategies and their biological targets:

| Core Structure | Derivatization Strategy | Biological Target | Potential Application |

| 2-oxo-2H-1-benzopyran-3-carboxylic acid | Pyridyl esters | Human leukocyte elastase | Anti-inflammatory |

| Coumalic acid | - | Human carbonic anhydrase IX & XII | Anticancer |

| 2-oxo-2H-1-benzopyran-3-carboxylic acid | 6-substituted derivatives | Not specified | Anticancer (anti-invasive) |

Integration with Flow Chemistry and Automated Synthesis

To overcome the limitations of traditional batch processing, the integration of flow chemistry and automated synthesis is an emerging trend in the production of this compound and its derivatives. rsc.org Flow synthesis offers several advantages, including improved safety, better process control, and the potential for seamless scaling up of production. rsc.orgdurham.ac.uk Research has demonstrated the successful use of tubular flow systems and heated rotating flow reactors for the synthesis of coumalic acid, addressing the drawbacks of current batch procedures. rsc.orgresearchgate.net This continuous-flow approach not only enhances the efficiency of producing the core molecule but also facilitates its subsequent derivatization for various applications, including molecular electronics. rsc.orgresearchgate.net

In-depth Mechanistic Studies of Biological Interactions at the Molecular Level

A deeper understanding of how derivatives of this compound interact with their biological targets at the molecular level is crucial for rational drug design. Future research will increasingly rely on a combination of experimental techniques and computational modeling to elucidate these mechanisms. For example, studies on 6-substituted 2-oxo-2H-1-benzopyran-3-carboxylic acid derivatives have revealed that the presence of a chloromethyl group at the 6-position leads to irreversible inhibition of α-chymotrypsin, highlighting the importance of specific functional groups in determining the mode of action. nih.gov Further investigations into the structure-activity relationships (SAR) will be instrumental in designing next-generation inhibitors with enhanced potency and selectivity. nih.gov

Expansion of Synthetic Utility into New Material Science and Agrochemical Domains